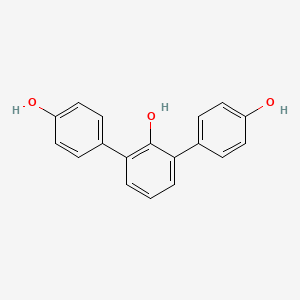

2,6-Bis(4-hydroxyphenyl)phenol

Description

Properties

CAS No. |

137446-00-5 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

2,6-bis(4-hydroxyphenyl)phenol |

InChI |

InChI=1S/C18H14O3/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h1-11,19-21H |

InChI Key |

AOUQZKPBIFJFBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Structural Insights :

- Selenium vs. Sulfur/Phosphorus : Selenium’s larger atomic radius and lower electronegativity compared to sulfur may enhance nucleophilicity and stabilize radical intermediates, though this could also reduce thermal stability .

- Chlorophenyl vs. Selenophenyl: Chlorophenyl derivatives (e.g., 1,1-bis(p-chlorophenyl)propan-2-one) exhibit higher lipophilicity, favoring bioaccumulation in pesticidal applications, whereas selenophenyl groups might offer redox-mediated reactivity .

Physicochemical Properties

- Solubility : Propan-2-one derivatives with bulky substituents (e.g., adamantyl, diphenylphosphine) are typically insoluble in water but soluble in organic solvents like DMSO or diphenyl ether . 1,1-Bis(phenylselanyl)propan-2-one is expected to follow this trend.

- Stability : Selenium-containing compounds may exhibit lower air stability compared to sulfur analogs due to Se–Se bond susceptibility to oxidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis(4-hydroxyphenyl)phenol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting 4-hydroxybenzaldehyde with cyclohexanone (1:2 molar ratio) in ethanol under HCl gas yields derivatives like 2,6-bis(4-hydroxybenzylidene)cyclohexanone. Purification involves recrystallization using ethanol or methanol, followed by column chromatography with silica gel and ethyl acetate/hexane eluents. Purity is verified via melting point analysis and HPLC (≥98% purity). Monitor reaction progress using TLC with UV visualization .

Q. How is 2,6-Bis(4-hydroxyphenyl)phenol characterized structurally?

- Methodological Answer : Key techniques include:

- FI-IR : Identifies hydroxyl (broad ~3200–3500 cm⁻¹) and aromatic C=C (1595–1597 cm⁻¹) stretches.

- 1H-NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 5.2–5.5 ppm (hydroxyl groups, exchangeable with D2O).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 346 for C24H26O2) confirm molecular weight .

Q. What are the critical stability considerations for handling 2,6-Bis(4-hydroxyphenyl)phenol?

- Methodological Answer : The compound is sensitive to light, heat (>150°C), and oxidizing agents. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Avoid contact with metals (e.g., iron, copper) to prevent catalytic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer : Classified as a skin/eye irritant (GHS Category 2/2A). Use PPE: nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Ventilation requirements: fume hood for powder handling. Document SDS sections 4 (First Aid) and 7 (Handling) .

Advanced Research Questions

Q. How can 2,6-Bis(4-hydroxyphenyl)phenol be utilized in polymer science?

- Methodological Answer : It serves as a monomer for polyesters via interfacial polycondensation. React with diacid chlorides (e.g., terephthaloyl chloride) in dichloromethane/water with benzyltriethylammonium chloride as a catalyst. Characterize polymers via GPC (Mw >20 kDa) and DSC (Tg ~120–150°C). Adjust substituents (e.g., methoxy groups) to modulate thermal stability .

Q. What methodologies assess its interactions with biological systems?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT/WST-1 on mammalian cell lines (e.g., HEK293) with IC50 calculations.

- Binding Studies : Fluorescence quenching with serum albumin (e.g., BSA) to determine binding constants (Kb ~10⁴ M⁻¹).

- Metabolic Profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .

Q. How do substituents influence its spectroscopic and reactivity profiles?

- Methodological Answer : Electron-donating groups (e.g., -OCH3) redshift UV-Vis absorption (λmax 280→310 nm) and reduce oxidation potential (cyclic voltammetry). Steric hindrance from bulky groups (e.g., isopropyl) slows reaction kinetics in esterification (monitor via FTIR carbonyl peak at 1733–1762 cm⁻¹) .

Q. What advanced analytical techniques resolve structural ambiguities?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O distances ~2.6 Å).

- 2D NMR (COSY, HSQC) : Assign complex proton environments in dimeric or polymeric forms.

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict vibrational spectra .

Q. How does it compare to structurally analogous bisphenols in material applications?

- Methodological Answer : Comparative studies using:

- TGA : Decomposition onset temperatures (2,6-Bis(4-hydroxyphenyl)phenol: ~300°C vs. Bisphenol A: ~350°C).

- DSC : Melting points correlate with symmetry (e.g., 2,6-substitution lowers Tm by 20–30°C vs. 4,4′-isomers).

- Solubility Tests : LogP values (e.g., 3.8 vs. Bisphenol F: 4.2) in octanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.